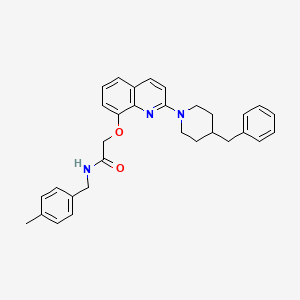

![molecular formula C22H18ClN3O2 B2926468 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide CAS No. 1286721-90-1](/img/structure/B2926468.png)

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

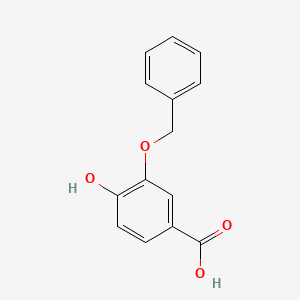

Corrosion Inhibition

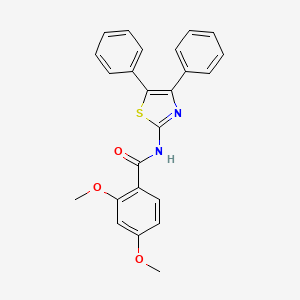

Research has explored the synthesis of acetamide derivatives, including structures related to 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide, for their potential as corrosion inhibitors. For instance, Yıldırım and Cetin (2008) investigated the synthesis and evaluation of new acetamide derivatives as corrosion inhibitors, demonstrating promising results in protecting steel against corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008).

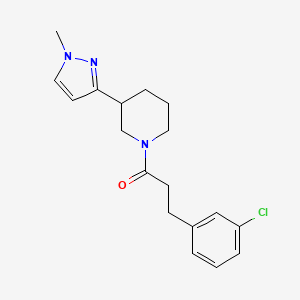

Photovoltaic Efficiency and Ligand-Protein Interactions

Another study by Mary et al. (2020) delved into the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, highlighting their light harvesting efficiency (LHE) and potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research also explored the compounds' non-linear optical (NLO) activity and their interactions with biological targets like Cyclooxygenase 1 (COX1), indicating their multifaceted applications in both energy and biomedicine (Mary et al., 2020).

Oxidation Reactivity

Pailloux et al. (2007) described the synthetic routes to 2-(pyridin-2-yl)-N,N-diphenylacetamide and its derivatives, along with their oxidation reactivity. This study provides insight into the chemical behavior of acetamide compounds upon oxidation, which could be relevant for developing novel synthetic pathways and understanding the stability of such compounds (Pailloux et al., 2007).

Mechanism of Action

Target of Action

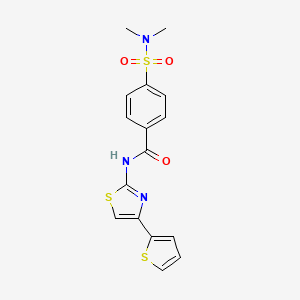

Similar compounds, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition , suggesting that kinases could be potential targets.

Mode of Action

Similar compounds have been found to be atp-competitive, nano-molar inhibitors with selectivity for certain kinases . This suggests that this compound may also interact with its targets in a similar manner.

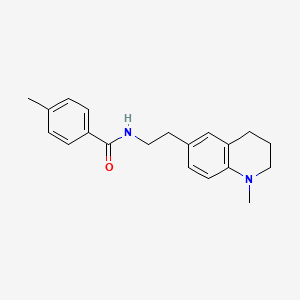

Biochemical Pathways

Similar compounds have shown to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which plays a key role in cell proliferation and survival .

Pharmacokinetics

Similar compounds have shown rapid clearance and low oral bioavailability due to metabolism in vivo . This suggests that this compound may have similar ADME properties.

Result of Action

Similar compounds have shown to modulate biomarkers of signaling through their target kinases in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Properties

IUPAC Name |

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2/c23-18-7-4-8-19(13-18)24-20(27)15-26-12-10-17-9-11-25(21(17)22(26)28)14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRKXATXBFHHRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2926388.png)

![[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2926389.png)

![8-Oxabicyclo[3.2.1]octan-2-amine hcl](/img/structure/B2926393.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol](/img/structure/B2926400.png)

![N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2926407.png)